5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine
Overview
Description
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C10H12BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of natural products, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine can be represented by the SMILES string [O-]N+c1ccc(Br)cn1 . This indicates the presence of a bromine atom and a nitro group attached to a pyridine ring, along with a pyrrolidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine include a molecular weight of 286.13 g/mol . The related compound 5-Bromo-2-nitropyridine has a melting point of 148-150 °C .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Indole derivatives, which are structurally similar to pyridine derivatives, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
- Methods of Application : These compounds are often synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use .
- Results : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
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Scientific Field: Organic Chemistry
- Application : Pyridine derivatives have been synthesized via Suzuki cross-coupling reactions. These compounds have potential applications in various fields due to their unique chemical properties .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids was used to produce these novel pyridine derivatives .
- Results : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals. They also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .
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Scientific Field: Pharmacology
- Application : Indole-based chalcone derivatives, which are structurally similar to pyridine derivatives, have been reported as COX-1 and COX-2 inhibitors .
- Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use .
- Results : Compound 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one (21) and compound 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one (22) were found to demonstrate significant activity .
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Scientific Field: Biochemistry
- Application : 5-Bromo-2-nitropyridine is employed as a reagent in the synthesis of novel benzimidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
- Methods of Application : The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use .
- Results : The synthesized benzimidazoles showed potential as potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
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Scientific Field: Chemical Synthesis
- Application : 5-Bromo-2-(pyrrolidin-1-yl)pyridine is a heterocyclic building block used in chemical synthesis .
- Methods of Application : The specific methods of synthesis can vary widely depending on the specific compound and its intended use .
- Results : The synthesized compounds can be used in various chemical reactions due to their unique properties .
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Scientific Field: Biochemistry
- Application : 5-Bromo-2-nitropyridine is employed as a reagent in the synthesis of novel benzimidazoles, potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
- Methods of Application : The specific methods of synthesis and testing can vary widely depending on the specific compound and its intended use .
- Results : The synthesized benzimidazoles showed potential as potent inhibitors of TIE-2 and VEGFR-2 Tyrosine kinase receptors .
properties
IUPAC Name |
5-bromo-3-nitro-2-pyrrolidin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c10-7-3-8(13(14)15)9(12-5-7)6-1-2-11-4-6/h3,5-6,11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSSIQVKYYTXGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695597 | |
Record name | 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
CAS RN |
1020253-22-8 | |
Record name | 5-Bromo-3-nitro-2-(pyrrolidin-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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